Edicotinib

概要

準備方法

JNJ-40346527の合成には、重要な中間体の形成とそれに続くカップリング反応を含む複数のステップが含まれます。詳細な合成経路と反応条件は、専有情報であり、公表されていません。 化合物は、ヘテロアリールカルボキサミドなどの有機中間体を含む一連の化学反応によって製造されることが知られています . 工業的生産方法では、通常、最適化された反応条件を使用して、最終生成物の高収率と純度を確保する大規模合成が行われます。 .

化学反応の分析

JNJ-40346527は、以下を含むさまざまな化学反応を受けます。

酸化: この化合物は、特定の条件下で酸化されて、酸化された誘導体になる可能性があります。

還元: 還元反応は、化合物の官能基を修飾するために実施できます。

置換: JNJ-40346527は、特定の原子または基が他の原子または基と置換される置換反応を受ける可能性があります。これらの反応に使用される一般的な試薬と条件には、酸化剤、還元剤、およびさまざまな触媒が含まれます。

科学研究への応用

化学: この化合物は、CSF-1Rの阻害と、さまざまな細胞プロセスに対するその影響を研究するためのツールとして使用されます。

生物学: JNJ-40346527は、マクロファージおよびミクログリアの増殖、生存、および分化におけるCSF-1Rの役割を調査するために使用されます.

医学: この化合物は、CSF-1Rシグナル伝達を阻害することで、ホジキンリンパ腫、関節リウマチ、炎症性腸疾患などの疾患の治療に可能性を示しています。

産業: JNJ-40346527は、さまざまな疾患に対するCSF-1Rを標的とする新しい治療薬の開発に使用されています。.

科学的研究の応用

Chemistry: The compound is used as a tool to study the inhibition of CSF-1R and its effects on various cellular processes.

Medicine: The compound has shown potential in the treatment of diseases such as Hodgkin lymphoma, rheumatoid arthritis, and inflammatory bowel disease by inhibiting CSF-1R signaling

作用機序

JNJ-40346527は、コロニー刺激因子1受容体(CSF-1R)のチロシンキナーゼ活性を選択的に阻害することで効果を発揮します。 この阻害は、マクロファージおよびミクログリアの生存、増殖、および分化に関与する下流シグナル伝達経路の活性化を防ぎます。 . CSF-1Rシグナル伝達を阻害することで、JNJ-40346527は、さまざまな疾患モデルにおける炎症性マクロファージの動員を減らし、炎症反応を抑制します。 .

類似化合物との比較

JNJ-40346527は、他の類似の化合物と比較して、CSF-1Rに対する高い選択性で独特です。類似の化合物には以下が含まれます。

ペキシダートニブ: 腱鞘巨細胞腫の治療に使用される別のCSF-1R阻害剤。

エマクトゥズマブ: さまざまな癌の臨床試験で使用されている、CSF-1Rを標的とするモノクローナル抗体。

PLX3397: 色素性絨毛結節性滑膜炎の治療に使用されるCSF-1Rの低分子阻害剤。これらの化合物と比較して、JNJ-40346527は、臨床研究で良好な安全性と忍容性のプロファイルを示しました。

生物活性

Edicotinib, also known as JNJ-40346527, is a small molecule inhibitor targeting the colony-stimulating factor 1 receptor (CSF-1R). This compound has garnered attention for its potential therapeutic applications in various diseases, particularly in oncology and autoimmune disorders. The following sections provide an overview of its biological activity, including mechanisms of action, clinical studies, and safety profiles.

This compound selectively inhibits CSF-1R, which plays a crucial role in the survival and proliferation of macrophages. By blocking this receptor, this compound can modulate immune responses and inhibit tumor-associated macrophage activity, which is often linked to tumor progression and metastasis. This mechanism is particularly relevant in the context of cancers where macrophages contribute to the tumor microenvironment.

Overview of Trials

Clinical trials have been conducted to evaluate the safety and efficacy of this compound in various settings. Below is a summary of key studies:

Notable Findings

- Safety Profile : In a Phase I trial, this compound was generally well-tolerated with manageable side effects such as fatigue and gastrointestinal disturbances. The maximum tolerated dose was identified, allowing for further exploration in subsequent phases .

- Efficacy in NSCLC : In a Phase II study involving patients with NSCLC, this compound demonstrated an objective response rate (ORR) of approximately 30%, suggesting potential as a treatment option for this patient population. However, further studies are necessary to confirm these findings and establish long-term benefits .

- Impact on Macrophage Activity : Research indicated that this compound effectively reduced the number of tumor-associated macrophages in treated patients, correlating with improved clinical outcomes .

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Case Study 1 : A patient with refractory NSCLC showed significant tumor reduction after treatment with this compound combined with standard chemotherapy. Imaging studies indicated a 50% decrease in tumor size after three months .

- Case Study 2 : In patients with autoimmune conditions characterized by macrophage overactivity, this compound led to a marked decrease in inflammatory markers such as IL-6 and TNF-alpha, suggesting its role in modulating immune responses effectively .

特性

IUPAC Name |

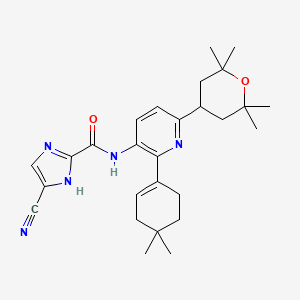

5-cyano-N-[2-(4,4-dimethylcyclohexen-1-yl)-6-(2,2,6,6-tetramethyloxan-4-yl)pyridin-3-yl]-1H-imidazole-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H35N5O2/c1-25(2)11-9-17(10-12-25)22-21(32-24(33)23-29-16-19(15-28)30-23)8-7-20(31-22)18-13-26(3,4)34-27(5,6)14-18/h7-9,16,18H,10-14H2,1-6H3,(H,29,30)(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNVPFDRNGHMRJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(=CC1)C2=C(C=CC(=N2)C3CC(OC(C3)(C)C)(C)C)NC(=O)C4=NC=C(N4)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H35N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142363-52-7 | |

| Record name | Edicotinib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1142363527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JNJ-40346527 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12504 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | EDICOTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3NU609VYNF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。